N-cyclopentyl-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide
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Overview
Description
N-cyclopentyl-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a cyclopentyl group, a methoxybenzyl ether, and a pyranone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyranone Ring: The pyranone ring can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Methoxybenzyl Group: The methoxybenzyl group is introduced via an etherification reaction using 3-methoxybenzyl alcohol and an appropriate base.
Attachment of the Cyclopentyl Group: The cyclopentyl group is attached through an amide bond formation using cyclopentylamine and a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxybenzyl ether or the amide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted ethers or amides.
Scientific Research Applications
N-cyclopentyl-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-cyclopentyl-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies on its binding affinity, selectivity, and molecular interactions are essential to elucidate its precise mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- N-cyclopentyl-5-(1-(2-((3-methoxybenzyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide
- N-cyclopentyl-5-(1-(2-((3-methoxybenzyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide
Uniqueness
N-cyclopentyl-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide is unique due to its specific structural features, such as the combination of a pyranone ring with a methoxybenzyl ether and a cyclopentyl amide. These structural elements contribute to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.
Properties
IUPAC Name |
N-cyclopentyl-5-[(3-methoxyphenyl)methoxy]-4-oxopyran-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5/c1-23-15-8-4-5-13(9-15)11-24-18-12-25-17(10-16(18)21)19(22)20-14-6-2-3-7-14/h4-5,8-10,12,14H,2-3,6-7,11H2,1H3,(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKMGNNYZCLLLKZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)COC2=COC(=CC2=O)C(=O)NC3CCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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